molecular formula C25H25N3O2 B248841 N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

Numéro de catalogue B248841
Poids moléculaire: 399.5 g/mol
Clé InChI: HWAKTEHNSQLDBP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide, commonly known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mécanisme D'action

BMS-582949 exerts its pharmacological effects by inhibiting the activity of GSK-3β, which is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway. The inhibition of GSK-3β activity by BMS-582949 leads to the stabilization of β-catenin, which in turn activates the transcription of target genes involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. The compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. BMS-582949 has also been shown to reduce motor deficits and increase dopamine levels in animal models of Parkinson's disease.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of BMS-582949 is its specificity for GSK-3β, which allows for the selective inhibition of this enzyme without affecting other signaling pathways. This specificity also reduces the potential for off-target effects and toxicity. However, the limitations of BMS-582949 include its low solubility and poor bioavailability, which may limit its therapeutic potential.

Orientations Futures

For the research and development of BMS-582949 include the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its therapeutic potential. The compound may also be tested in clinical trials for its potential therapeutic applications in neurodegenerative diseases and other disorders involving dysregulated signaling pathways. Additionally, the compound may be used as a tool compound for the further study of GSK-3β and its role in various cellular processes.

Méthodes De Synthèse

The synthesis of BMS-582949 involves several steps, including the condensation of 4-benzylpiperazine with 2-nitrobenzoyl chloride, reduction of the nitro group, and final coupling with benzoyl chloride. The final product is obtained through crystallization and purification processes. The purity and yield of the compound can be optimized by adjusting the reaction conditions, including temperature, solvent, and catalysts.

Applications De Recherche Scientifique

BMS-582949 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. The compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), a key enzyme involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of GSK-3β activity by BMS-582949 has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Propriétés

Nom du produit

N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide

Formule moléculaire

C25H25N3O2

Poids moléculaire

399.5 g/mol

Nom IUPAC

N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C25H25N3O2/c29-24(21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29)

Clé InChI

HWAKTEHNSQLDBP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

SMILES canonique

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.